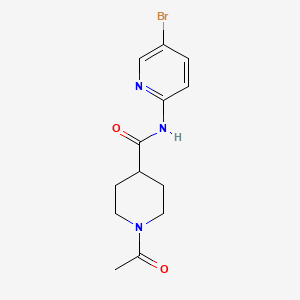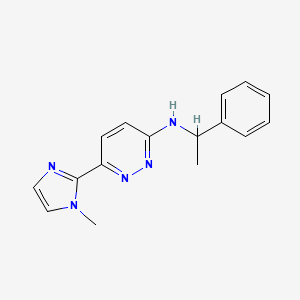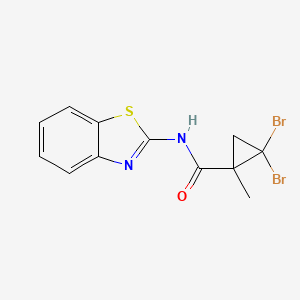![molecular formula C17H30N2 B5308517 1'-(Bicyclo[2.2.1]hept-2-yl)-1,4'-bipiperidine](/img/structure/B5308517.png)
1'-(Bicyclo[2.2.1]hept-2-yl)-1,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-(Bicyclo[221]hept-2-yl)-1,4’-bipiperidine is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
The synthesis of 1’-(Bicyclo[221]hept-2-yl)-1,4’-bipiperidine typically involves multiple steps, starting with the preparation of the bicyclic core One common method involves the Diels-Alder reaction, which forms the bicyclo[221]heptane structureIndustrial production methods may involve optimization of these synthetic routes to enhance yield and purity .
Analyse Chemischer Reaktionen
1’-(Bicyclo[2.2.1]hept-2-yl)-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine rings, using reagents such as alkyl halides
Wissenschaftliche Forschungsanwendungen
1’-(Bicyclo[2.2.1]hept-2-yl)-1,4’-bipiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals
Wirkmechanismus
The mechanism of action of 1’-(Bicyclo[2.2.1]hept-2-yl)-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can modulate various biochemical pathways, making the compound useful in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1’-(Bicyclo[2.2.1]hept-2-yl)-1,4’-bipiperidine can be compared with other similar compounds, such as:
2-Norbornene: Another bicyclic compound with a similar core structure but different functional groups.
Bicyclo[2.2.1]hept-5-en-2-yl triethoxysilane: A compound with a similar bicyclic structure used in different industrial applications.
1-Bicyclo[2.2.1]hept-2-yl-ethanone: A related compound with a ketone functional group, used in organic synthesis
These comparisons highlight the unique properties of 1’-(Bicyclo[2.2.1]hept-2-yl)-1,4’-bipiperidine, particularly its potential for diverse applications in various scientific fields.
Eigenschaften
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-piperidin-1-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2/c1-2-8-18(9-3-1)16-6-10-19(11-7-16)17-13-14-4-5-15(17)12-14/h14-17H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIRHHUOEXWQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C3CC4CCC3C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5Z)-N-(4-METHYLPHENYL)-5H-INDENO[1,2-B]PYRIDIN-5-IMINE](/img/structure/B5308437.png)



![3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5308468.png)


![3-[4-morpholinyl(oxo)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5308493.png)
![2-[2-(5-chloro-2-hydroxy-3-methoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5308494.png)
![1'-(2-morpholinylacetyl)spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B5308501.png)
![2-(1H-benzimidazol-2-yl)-3-{3-[(4-bromobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5308512.png)


![N-methyl-N-[(5-methyl-2-furyl)methyl]-1,8-naphthyridine-2-carboxamide](/img/structure/B5308532.png)
